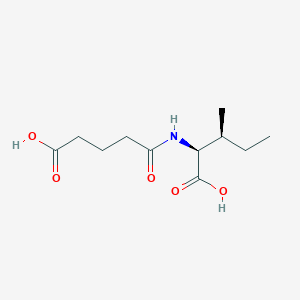

(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid

Description

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(2S,3S)-2-(4-carboxybutanoylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C11H19NO5/c1-3-7(2)10(11(16)17)12-8(13)5-4-6-9(14)15/h7,10H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t7-,10-/m0/s1 |

InChI Key |

ZMVWEBNXBDEXAY-XVKPBYJWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCCC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CCCC(=O)O |

Origin of Product |

United States |

Biological Activity

(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, also known as a derivative of isoleucine, has garnered interest due to its potential biological activities. This compound belongs to a class of amino acid derivatives that may exhibit various pharmacological properties. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₁₅N₃O₄

- Molecular Weight : 189.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to modulate neurotransmitter levels and influence metabolic processes linked to amino acid metabolism.

- Neurotransmitter Modulation : The compound may enhance the synthesis of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Metabolic Effects : Its structural similarity to isoleucine suggests it may play a role in metabolic pathways associated with energy production and muscle metabolism.

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in several areas:

- Neurological Disorders : Due to its ability to influence neurotransmitter levels, it may be beneficial in treating conditions like depression and anxiety.

- Metabolic Disorders : Its role in amino acid metabolism could make it a candidate for managing metabolic syndromes or conditions like diabetes.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cell lines. The compound demonstrated an ability to enhance cell viability under stress conditions, suggesting potential applications in neurodegenerative diseases.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 65 ± 5 | 85 ± 7 |

| Oxidative Stress Marker (µM) | 5.0 ± 0.5 | 2.0 ± 0.3 |

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of the compound in diabetic models. The results indicated that treatment with this compound improved insulin sensitivity and glucose uptake in muscle tissues.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Insulin Sensitivity Index | 1.0 ± 0.1 | 1.8 ± 0.2 |

| Glucose Uptake (mg/dL) | 120 ± 10 | 80 ± 5 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Dipeptide Derivatives

L-Valyl-L-isoleucine () and L-Alanyl-L-isoleucine ()

| Property | Target Compound | L-Valyl-L-isoleucine | L-Alanyl-L-isoleucine |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ | C₁₁H₂₂N₂O₃ | C₉H₁₈N₂O₃ |

| Functional Groups | Two carboxyl groups | Amide, single carboxyl | Amide, single carboxyl |

| Stereocenters | 2 | 3 | 3 |

| Bioactivity | Not reported | Peptide bond hydrolysis | Enzymatic substrate |

Key Differences :

- The target compound’s 4-carboxybutanamido group introduces additional acidity and hydrogen-bonding capacity compared to the valyl/alanyl residues in dipeptides.

- Dipeptides like L-Valyl-L-isoleucine are enzymatically cleaved in biological systems, whereas the target compound’s branched carboxyl groups may resist hydrolysis .

Halogenated Derivatives

(2S,3S)-2-[(Chloroacetyl)amino]-3-methylpentanoic acid (12ae, )

| Property | Target Compound | 12ae |

|---|---|---|

| Side Chain | 4-carboxybutanamido | Chloroacetyl |

| Reactivity | High polarity | Electrophilic (Cl group) |

| Applications | Metabolite (potential) | Prodrug synthesis |

Key Differences :

- The chloroacetyl group in 12ae enhances electrophilicity, making it reactive in alkylation reactions, unlike the target compound’s carboxyl-rich side chain .

- The target compound’s dual carboxyl groups may favor interactions with metal ions or basic residues in proteins, whereas 12ae’s halogenation is suited for covalent bonding .

Amino-Modified Derivatives

(2S,3R)-2-(Dimethylamino)-3-methylpentanoic acid (192, )

| Property | Target Compound | Dolastatin 14 derivative (192) |

|---|---|---|

| Amino Group | Free amine (unmodified) | Dimethylamino |

| Bioactivity | Not reported | Cytostatic (dolastatin 14) |

| Hydrophilicity | High (carboxyls) | Moderate (tertiary amine) |

Key Differences :

- The dimethylamino group in 192 increases lipophilicity, enhancing membrane permeability for cytotoxic activity, while the target compound’s carboxyl groups limit passive diffusion .

Carboxylic Acid Chain Variants

N-Glutamylisoleucine ()

| Property | Target Compound | N-Glutamylisoleucine |

|---|---|---|

| Side Chain | 4-carboxybutanamido | Glutamyl (5-carboxypentanamido) |

| Chain Length | C4 | C5 |

| Potential Binding | Shorter, rigid | Longer, flexible |

Key Differences :

Sulfonamide and Ester Derivatives

(S)-2-(4-Methoxyphenylsulfonamido)-3-methylpentanoic acid ()

| Property | Target Compound | Sulfonamide Derivative |

|---|---|---|

| Functional Group | Carboxyl | Sulfonamide |

| Stability | Acid-labile | Acid-resistant |

| Applications | Undefined | Enzyme inhibition |

Key Differences :

- Sulfonamides exhibit greater metabolic stability and are common in enzyme inhibitors, whereas the target compound’s carboxyl groups may confer solubility but rapid clearance .

Preparation Methods

Solution-Phase Peptide Synthesis

Description:

Traditional peptide coupling in solution involves activation of the carboxyl group of one amino acid and reaction with the amino group of the other.

- Activation:

- Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxyl group of 4-carboxybutanoic acid or its derivative

- Coupling:

- Reaction with (2S,3S)-3-methylpentanoic acid or its amine derivative under controlled pH and temperature

- Purification:

- Chromatographic methods (e.g., HPLC) to isolate the dipeptide

- Stereochemical Integrity:

- Use of mild conditions and additives to prevent racemization

- Flexibility in reaction scale

- Easier to monitor reaction progress

- More labor-intensive purification

- Higher risk of racemization without proper control

Enzymatic Synthesis

Description:

Enzymatic ligation using proteases or ligases can be employed to form peptide bonds under mild conditions, preserving stereochemistry.

- Enzymes:

- Proteases such as papain or subtilisin in reverse hydrolysis mode

- Peptide ligases engineered for specificity

- Substrates:

- Protected or unprotected amino acid derivatives

- Conditions:

- Aqueous buffer, controlled pH and temperature

- Yield and Purity:

- Often high stereospecificity, moderate to good yields

- Mild reaction conditions

- High stereoselectivity

- Enzyme availability and cost

- Substrate specificity constraints

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Stereochemical Control | Yield (%) | Purification Complexity | Scalability | Typical Applications |

|---|---|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-protected amino acids, DIC/HOBt, TFA cleavage | Excellent | 70-90 | Moderate (resin washing) | High | Research, peptide libraries |

| Solution-Phase Peptide Synthesis | DCC or HATU, mild base, chromatography purification | Good | 60-85 | High (chromatography) | Moderate | Small-scale synthesis, optimization |

| Enzymatic Synthesis | Proteases/ligases, aqueous buffer, mild temp | Excellent | 50-80 | Low to moderate | Low to moderate | Biocatalysis, stereospecific peptides |

Research Findings and Notes on Preparation

Stereochemical Integrity: Maintaining the (2S,3S) configuration is critical for biological activity. Use of mild coupling agents and additives like HOBt or HOAt reduces racemization during peptide bond formation.

Protecting Groups: The γ-carboxyl group of 4-carboxybutanoic acid is often protected as t-butyl esters or benzyl esters during synthesis to prevent side reactions.

Purification: Reverse-phase HPLC is the standard for isolating the final product with high purity (>95%), verified by mass spectrometry and NMR spectroscopy.

Yield Optimization: Reaction conditions such as solvent choice (DMF, DCM), temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Summary of Key Chemical Reagents and Conditions

| Reagent/Material | Role in Synthesis | Notes |

|---|---|---|

| Fmoc-L-isoleucine | Protected amino acid building block | Provides (2S,3S) stereochemistry |

| Fmoc-L-glutamic acid (γ-protected) | Provides 4-carboxybutanamido moiety | Protects γ-carboxyl group |

| DIC (Diisopropylcarbodiimide) | Coupling agent for amide bond formation | Used with HOBt to reduce racemization |

| HOBt (Hydroxybenzotriazole) | Racemization suppressor | Enhances coupling efficiency |

| TFA (Trifluoroacetic acid) | Cleavage of peptide from resin (SPPS) | Removes protecting groups |

| Piperidine | Fmoc deprotection | Mild base for removing Fmoc |

| Proteases (e.g., papain) | Enzymatic peptide bond formation | Used in enzymatic synthesis |

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Use chiral building blocks (e.g., (2S,3S)-configured amino acids) to ensure stereochemical fidelity. For example, coupling reactions with activated esters (e.g., DCC or EDC) preserve stereochemistry during amide bond formation .

- Step 2 : Protect reactive groups (e.g., carboxylates with tert-butyl esters) to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) ensures high yields .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and verify enantiomeric purity using chiral HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve stereochemistry and confirm backbone integrity. For example, coupling constants (J-values) distinguish diastereomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (<0.5% by LC-MS) .

- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) monitors purity. Chiral columns (e.g., Chiralpak AD-H) separate enantiomers .

Q. How does the stereochemistry at the 2S and 3S positions influence the compound’s physicochemical properties?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, intramolecular H-bonds between the carboxy and amide groups stabilize the folded conformation .

- Circular Dichroism (CD) : Detects conformational changes in solution. A negative Cotton effect at 220 nm correlates with the (2S,3S) configuration .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations (e.g., 10 nM) to minimize variability .

- Purity Validation : Re-test compound batches via NMR and LC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) .

- Negative Controls : Include structurally similar but inactive analogs to confirm target specificity .

Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and target enzymes?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Glide to model binding poses. Key interactions (e.g., hydrogen bonds with catalytic residues) are quantified via docking scores .

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities (ΔG) and identify hotspot residues .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Store at –20°C under argon in amber vials to prevent oxidation and moisture uptake .

- Handling : Use gloveboxes for hygroscopic intermediates. Pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrolysis .

- Safety Protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection) and dispose of waste via approved chemical disposal programs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?

- Methodological Answer :

- Kinetic Assays : Compare IC50 values under uniform conditions (e.g., substrate concentration = Km). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Structural Analysis : Co-crystallize the compound with the enzyme to resolve binding ambiguities. For example, crystallography may reveal alternate binding modes in different studies .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for studying this compound’s pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.